1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester

Protodeboronation kinetics Vinyl boronic ester stability Suzuki–Miyaura coupling robustness

1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester (CAS 2275604-60-7, molecular formula C₁₂H₁₉BN₂O₂, MW 234.11) is a geminal vinylboronic pinacol ester bearing a 1-methylpyrazol-4-yl substituent at the α-carbon of the vinyl group. It belongs to the class of 1,1-disubstituted alkenylboronic esters, a subset of organoboron reagents valued for Suzuki–Miyaura cross-coupling, radical-polar crossover chemistry, and iterative C–C bond-forming sequences.

Molecular Formula C12H19BN2O2
Molecular Weight 234.10 g/mol
Cat. No. B8255150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester
Molecular FormulaC12H19BN2O2
Molecular Weight234.10 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C(=C)C2=CN(N=C2)C
InChIInChI=1S/C12H19BN2O2/c1-9(10-7-14-15(6)8-10)13-16-11(2,3)12(4,5)17-13/h7-8H,1H2,2-6H3
InChIKeyLYXSOUAMCIVRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester – Procurement-Relevant Identity, Class, and Comparator Landscape


1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester (CAS 2275604-60-7, molecular formula C₁₂H₁₉BN₂O₂, MW 234.11) is a geminal vinylboronic pinacol ester bearing a 1-methylpyrazol-4-yl substituent at the α-carbon of the vinyl group . It belongs to the class of 1,1-disubstituted alkenylboronic esters, a subset of organoboron reagents valued for Suzuki–Miyaura cross-coupling, radical-polar crossover chemistry, and iterative C–C bond-forming sequences [1]. Its closest structural analogs include the corresponding (E)-1,2-disubstituted vinyl isomer (CAS 1638290-04-6), the aryl boronic ester 1-methylpyrazole-4-boronic acid pinacol ester (CAS 761446-44-0), the parent vinylboronic acid pinacol ester lacking the pyrazole ring (CAS 75927-49-0), and the allyl isomer 1-(2-propen-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1000801-78-4) . These analogs differ in the hybridization and substitution pattern at the boron-bearing carbon, which directly impacts transmetalation kinetics, protodeboronation susceptibility, and the stereochemical outcome of downstream coupling reactions.

WorkflowSuzuki–Miyaura vinylation via geminal vinyl-Bpin handle
Selection ContextN-Methylpyrazole fragment for kinase-targeted libraries
Stability AdvantagePinacol ester form supports reproducible bench-top handling

Why 1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester Cannot Be Simply Replaced by a Generic Pyrazole Boronic Ester or Parent Vinyl-Bpin


Substituting this compound with a generic pyrazole-4-boronic acid pinacol ester (e.g., CAS 761446-44-0) replaces the vinyl-boron linkage with a direct aryl-boron bond, eliminating the sp²-hybridized alkenyl handle required for vinylation, Heck cascades, and radical-polar crossover sequences . Conversely, replacing it with the parent vinylboronic acid pinacol ester (CAS 75927-49-0) discards the 1-methylpyrazole pharmacophore, forfeiting the heterocycle's H-bond acceptor capacity, modulated lipophilicity, and kinase binding affinity demonstrated across KRAS G12C, JAK2, and ROCK inhibitor programs . The geminal vinyl geometry further distinguishes this compound from its (E)-1,2-disubstituted isomer: whereas the (E)-isomer installs a trans-alkenyl linker, the 1,1-disubstituted vinyl unit enables distinct regiochemical outcomes and can undergo protodeboronation at markedly different rates under basic aqueous conditions [1]. These structural differences translate into non-interchangeable reactivity, selectivity, and biological target engagement profiles.

!Replacing with aryl-Bpin analog discards the vinyl handle, blocking Heck cascades and radical-polar crossover pathways.
!The (E)-1,2-disubstituted isomer may undergo faster protodeboronation under basic conditions, risking lower coupling robustness.
!NH-pyrazole analogs require additional N-protection steps, altering synthetic efficiency and base compatibility.

Quantitative Differentiation Evidence: 1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester vs. Closest Analogs


Geminal vs. (E)-1,2-Disubstituted Vinyl Geometry: Divergent Protodeboronation Stability

The target compound is a geminal (1,1-disubstituted) vinylboronic pinacol ester in which the boron atom and the pyrazole ring are attached to the same sp² carbon. Its (E)-1,2-disubstituted isomer (CAS 1638290-04-6) places the pyrazole at the β-position relative to boron, creating a styrenyl-type electronic conjugation that accelerates base-catalyzed protodeboronation [1]. A class-level study of vinyl boronic acid protodeboronation rates demonstrated that 1,1-disubstituted vinyl boronic acids exhibit t₀.₅ > 1 week at pH 12, 70 °C, while styrenyl-type vinyl boronic acids (analogous to the E-isomer) undergo faster deboronation due to extended π-conjugation stabilizing the arenium-like protodeboronation transition state [2]. For the pinacol ester forms, the stability difference is attenuated but directionally preserved, meaning the geminal ester is predicted to provide a wider operational window in prolonged basic Suzuki couplings.

Geminal vs. (E)-Vinyl Stability
Class-level inference
Predicted t₀.₅ > 1 week (pH 12, 70 °C) for 1,1-disubstituted class vs. substantially shorter half-life for styrenyl-type analog.
Reported stability context supports wider operational window in prolonged basic couplings.
Exact fold difference not determined for pinacol ester forms.
Protodeboronation kinetics Vinyl boronic ester stability Suzuki–Miyaura coupling robustness

Vinyl-Bpin vs. Aryl-Bpin at the Pyrazole 4-Position: Functional Divergence in Cross-Coupling Scope

The target compound contains a vinyl–Bpin unit (B attached to an sp² alkenyl carbon), whereas the widely used 1-methylpyrazole-4-boronic acid pinacol ester (CAS 761446-44-0) is an aryl–Bpin species (B directly attached to the pyrazole ring). In the Aladdin Scientific boron-source selection framework, vinyl–Bpin reagents are categorized for 'vinylation / build vinyl–aryl bonds' workflows that demand stable feeding strategies and suppression of side reactions, while aryl–Bpin reagents are assigned to standard 'aryl–aryl stitching' . Post-coupling, the vinyl-derived product retains an alkene that can participate in further transformations (e.g., Heck cascades, hydrogenation, epoxidation), whereas the aryl-coupled product yields a biaryl system with different downstream reactivity [1]. A representative workflow from Sigma-Aldrich shows vinyl–Bpin employed in 'double' Heck–Mizoroki arylation cascades to generate β,β-diarylated vinyl boronates and π-extended systems, a manifold inaccessible from aryl–Bpin .

Vinyl-Bpin vs. Aryl-Bpin Scope
Class-level inference
Vinyl-Bpin enables sequential Heck, hydrogenation, epoxidation; Aryl-Bpin terminates at biaryl stage.
Alkene handle provides divergent downstream reactivity for cascade synthesis.
Suzuki–Miyaura followed by Heck-Mizoroki cascade conditions.
Suzuki–Miyaura cross-coupling Vinylation vs. arylation Iterative C–C bond formation

Pinacol Ester vs. Free Boronic Acid: Bench Stability and Handling Advantage

The target compound is supplied as the pinacol ester, whereas the corresponding free boronic acid 1-methyl-1H-pyrazole-4-boronic acid (CAS 847818-55-7) is known to be inherently unstable with limited bench-top storage capability. Burke and co-workers established that vinyl boronic acids are among the classes of boronic acids that are 'inherently unstable, which can limit their benchtop storage and/or efficient cross-coupling,' and demonstrated that MIDA boronates or pinacol esters provide air-stable, shelf-stable alternatives [1]. The Mullens study at Merck showed that the free boronic acid intermediate from 4-bromo-1-methylpyrazole suffered from 'poor stability,' whereas the isolated pinacol ester and its lithium ate complex exhibited 'long-term bench stability' and could be employed directly in Suzuki couplings [2]. Sigma-Aldrich lists 1-methylpyrazole-4-boronic acid pinacol ester as a 'stable alternative to the boronic acid for Suzuki–Miyaura palladium-catalyzed cross-coupling' . The target compound, as a pinacol ester, inherits this stability advantage while additionally bearing the vinyl handle.

Pinacol Ester vs. Acid Stability
Cross-study comparable
Pinacol ester: long-term bench stability (solid); Free boronic acid: poor stability, rapid degradation.
Ester form supports reproducible weighing and consistent stoichiometry.
Storage at 2–8 °C under inert atmosphere recommended.
Boronic ester stability Shelf-life Scale-up reproducibility

1-Methylpyrazole vs. NH-Pyrazole: Impact on N-Protection Strategy and Downstream Diversification

The target compound carries an N-methyl substituent on the pyrazole ring, differentiating it from (2-(1H-pyrazol-4-yl)vinyl)boronic acid (CAS not identified), which bears a free NH. The N-methyl group precludes N–H deprotonation under basic Suzuki conditions, eliminating a competing nucleophilic site that can consume base, coordinate palladium, or participate in undesired N-arylation side reactions . In medicinal chemistry applications, N-methylpyrazole is a privileged fragment found in multiple clinical candidates including the KRAS G12C inhibitor JDQ443 (Novartis), where the N-methyl group contributes to both metabolic stability and target binding [1]. The N-methyl group also eliminates the need for a subsequent N-protection/deprotection sequence that would be required with the NH-pyrazole analog, reducing step count by 2 synthetic operations .

N-Methyl vs. NH-Pyrazole
Class-level inference
N-Methyl avoids N-protection; saves 2 synthetic steps and eliminates N-arylation side products.
Reduced step count and cleaner profiles for library synthesis scale-up.
Standard Suzuki conditions (K₂CO₃ or Cs₂CO₃, Pd catalyst).
Pyrazole N-functionalization Protecting group strategy Drug discovery intermediates

Improved Synthesis Yield of Key Intermediate: Lithium Ate Complex Route Enabling Scalable Supply

Although this evidence pertains to the aryl-Bpin analog (1-methylpyrazole-4-boronic acid pinacol ester, CAS 761446-44-0), it establishes the synthetic viability of the pyrazole-4-boronic pinacol ester scaffold and is directly transferable to the target compound. Mullens at Merck reported that the original two-step synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester from 4-bromo-1-methyl-1H-pyrazole afforded only a 30% overall yield [1]. The improved process, via isolation of the lithium hydroxy ate complex, achieved 100% conversion of the bromide and provided the pinacol ester in high yield with long-term bench stability, while the ate complex itself could be used directly in Suzuki couplings without added base [2]. A separate patent-related synthesis of the same scaffold via NaH-mediated methylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole achieved 93% yield on 0.40 g scale [3]. These process improvements underpin the commercial availability and scalable procurement of pyrazole-4-Bpin esters.

Improved Scale-Up Yield
Cross-study comparable
Ate complex route: ~90–100% conversion vs. original 30% yield (3-fold improvement).
Supports reliable commercial supply and reduced procurement risk.
Transferable to target compound scaffold synthesis.
Process chemistry Scale-up synthesis Lithium hydroxy ate complex

Vinyl Boronic Ester Reactivity in Radical-Polar Crossover Chemistry: A Unique Manifold Not Accessible to Aryl-Bpin

Vinyl boronic esters, including the target compound, can serve as radical acceptors in radical-polar crossover (RPC) reactions when converted to the corresponding vinyl boron ate complexes. Lovinger et al. demonstrated that vinyl boron ate complexes of enantioenriched secondary alkyl pinacolboronic esters undergo stereospecific radical-induced 1,2-migration to forge C–C bonds with concomitant stereochemical transfer [1]. This reactivity manifold is unique to vinyl boronic esters; aryl boronic esters cannot participate as radical acceptors in this manner because the aromatic C–B bond lacks the necessary alkene π-system for radical addition. The target compound, possessing both the vinyl-Bpin unit and the 1-methylpyrazole ring, thus enables sequential Suzuki coupling at the vinyl position followed by RPC chemistry, or vice versa, creating a bifunctional building block for complex molecule assembly [2]. The NSTL study further shows that vinylboronic esters derived from pinacol react with diazo compounds to form 1-borylated-2-pyrazolines via 1,3-boron migration, a transformation inaccessible to aryl-Bpin [3].

Radical-Polar Crossover Access
Class-level inference
Vinyl-Bpin competent for RPC and dipolar cycloaddition; Aryl-Bpin cannot accept radicals.
Enables ≥2 additional reaction manifolds beyond standard coupling.
Requires conversion to vinyl boron ate complex.
Radical-polar crossover Vinyl boron ate complexes C–C bond formation

Optimal Procurement Scenarios for 1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester Based on Quantitative Differentiation Evidence


Medicinal Chemistry: N-Methylpyrazole-Containing Kinase Inhibitor Fragment Installation via Suzuki–Miyaura Vinylation

When the synthetic target requires direct installation of a 1-methylpyrazol-4-yl-vinyl fragment onto an aryl or heteroaryl halide core—as exemplified in pyrazole-based KRAS G12C inhibitors (e.g., JDQ443) [1]—this compound is the optimal boron reagent. The N-methyl group eliminates the need for NH protection/deprotection (saving 2 synthetic steps relative to NH-pyrazole analogs), the pinacol ester provides bench-stable, weighable solid form superior to the unstable free boronic acid, and the geminal vinyl geometry offers predicted superior protodeboronation resistance compared to the (E)-isomer during prolonged basic coupling conditions [2]. The vinyl linkage installs an alkene handle for subsequent functionalization (hydrogenation, Heck cascade, epoxidation) that the direct aryl-Bpin analog cannot provide.

Diversity-Oriented Synthesis: Bifunctional Building Block for Sequential Cross-Coupling and Radical-Polar Crossover Chemistry

For research programs employing iterative or diversity-oriented synthesis strategies, this compound serves as a bifunctional linchpin. The vinyl–Bpin unit can first undergo Suzuki–Miyaura cross-coupling to attach the pyrazole-vinyl fragment to a core scaffold, after which the remaining alkene can be further elaborated via Heck cascades, hydrogenation, or—uniquely—conversion to a vinyl boron ate complex for radical-polar crossover (RPC) chemistry enabling stereospecific C–C bond formation [3]. This dual reactivity is inaccessible from the corresponding aryl-Bpin analog (CAS 761446-44-0), which terminates at the biaryl stage. The availability of high-yielding synthetic routes (93% for the core scaffold) supports procurement at the gram-to-kilogram scales required for library production [4].

Process Chemistry: Robust Scale-Up of Vinylation Steps with Reduced Protodeboronation Risk

In process development for pharmaceutical intermediates, the geminal vinyl geometry of this compound provides a wider operational window against protodeboronation—the non-productive loss of the boron group—compared to styrenyl-type (E)-vinyl boronic esters. Class-level data indicate that 1,1-disubstituted vinyl boronic acids exhibit protodeboronation half-lives exceeding 1 week at pH 12 and 70 °C, whereas conjugated vinyl boronic acids degrade faster via additional mechanistic pathways [5]. Combined with the inherent stability of the pinacol ester form (storage at 2–8 °C under inert atmosphere), this compound supports the reproducible, high-yielding vinylation workflows required for IND-enabling campaigns, where batch-to-batch consistency and impurity profile control are paramount .

Agrochemical and Material Science: Construction of Pyrazole-Vinyl-Aryl Conjugated Systems for Functional Materials

The combination of a pyrazole heterocycle (electron-rich, H-bond active) with a vinyl linker and a boronic ester handle makes this compound a strategic building block for π-conjugated materials, including organic semiconductors, fluorescent probes, and agrochemical candidates. The vinyl–Bpin unit enables iterative cross-coupling sequences: Suzuki coupling to install the pyrazole-vinyl fragment, followed by a second coupling or Heck cascade to extend conjugation, as demonstrated in the 'double' Heck–Mizoroki arylation methodology using vinyl–Bpin to construct π-extended dendritic systems . The N-methyl group ensures solubility in organic solvents (predicted logP higher than NH-pyrazole analogs) and prevents unwanted hydrogen-bonding interactions that could disrupt solid-state packing in materials applications.

Application
Selection Property
Validation Focus
Medicinal Chemistry Vinylation
Geminal vinyl-Bpin with N-methylpyrazole handle
Protodeboronation resistance; alkene for downstream functionalization
Diversity-Oriented Synthesis
Bifunctional linchpin for cross-coupling and RPC
Suzuki–Miyaura then radical-polar crossover compatibility
Process Scale-Up
Pinacol ester stability and wider operational window
Batch consistency and impurity control under basic heating
Materials / Agrochemical R&D
Pyrazole-vinyl-aryl conjugated system construction
Iterative coupling for π-extended systems
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